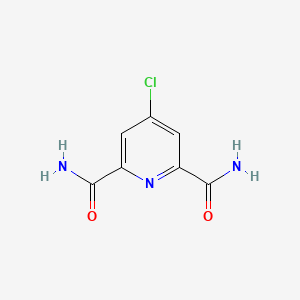

2,6-Pyridinedicarboxamide, 4-chloro-

Description

Contextualization within the Pyridine (B92270) and Amide Families

The subject compound belongs to two prominent families in organic chemistry: pyridines and amides. Pyridine (C₅H₅N) is a foundational six-membered nitrogen-containing heterocycle, structurally analogous to benzene. uoanbar.edu.iq First isolated in 1846, the pyridine scaffold is a key precursor in the synthesis of numerous pharmaceuticals and agrochemicals. uoanbar.edu.iq Its nitrogen atom imparts a deactivating effect on the ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the 2- and 4-positions. scbt.com

The amide functional groups (-CONH₂) are equally crucial. The presence of two amide groups in the 2,6-pyridinedicarboxamide (B1202270) structure allows for the formation of extensive hydrogen bonding networks, which is a key feature in supramolecular chemistry. google.com The amide linkages are also known to be essential for the biological activity observed in many related compounds. vaia.com The combination of the pyridine ring and two amide groups in a pincer-like arrangement makes pyridine-2,6-dicarboxamide an excellent chelating agent for a variety of metal cations and a binding site for anions. google.commdpi.com

Historical Development of 2,6-Pyridinedicarboxamide Scaffolds in Organic Synthesis

The development of 2,6-pyridinedicarboxamide scaffolds has progressed from their use as simple structural units to sophisticated building blocks in complex molecular design. Initially, derivatives of pyridine-2,6-dicarboxylic acid were recognized for their ability to act as straightforward hydrogen-bonding anion receptors. google.com Over time, their utility has expanded significantly.

Synthetic routes to these scaffolds commonly involve a condensation reaction between a derivative of pyridine-2,6-dicarboxylic acid, such as pyridine-2,6-dicarbonyl dichloride, and a suitable amine. mdpi.commdpi.comvaia.com This straightforward approach has allowed for the creation of a vast library of both linear and macrocyclic structures. mdpi.com The evolution of synthetic methodologies has enabled chemists to incorporate these scaffolds into a wide array of functional materials, including sensors, catalysts, and compounds with specific biological activities. mdpi.comvaia.com

Significance of the 4-Chloro Substitution in Pyridine-2,6-dicarboxamide Derivatives

The introduction of a chlorine atom at the 4-position of the pyridine-2,6-dicarboxamide ring has profound implications for the molecule's chemical reactivity and properties. The nitrogen atom in the pyridine ring withdraws electron density, making the carbon atoms at the 2-, 4-, and 6-positions electron-deficient. This electronic arrangement makes the 4-position particularly susceptible to nucleophilic aromatic substitution (SNAr). mdpi.comsigmaaldrich.com

Consequently, the 4-chloro substituent acts as an effective leaving group, providing a reactive handle for chemists to introduce a wide variety of other functional groups through reactions with nucleophiles. sigmaaldrich.com This versatility is crucial for tuning the electronic, steric, and binding properties of the final molecule. For instance, substitution at the 4-position has been shown to significantly alter the luminescence properties of lanthanide complexes derived from the related 4-chloro-2,6-pyridinedicarboxylic acid. scbt.com The chlorinated pyridine ring is also recognized for enhancing the reactivity of molecules, making them valuable intermediates in the synthesis of agrochemicals and pharmaceuticals. nih.gov

Overview of Advanced Research Themes and Challenges

Research involving pyridine-2,6-dicarboxamide scaffolds, including the 4-chloro derivative, is diverse and multifaceted. Several key themes are at the forefront of current investigations:

Coordination and Supramolecular Chemistry : These scaffolds are extensively used to construct complex coordination polymers and supramolecular assemblies. google.comnih.gov The rigid, pincer-like N₃ cavity is highly effective at binding metal ions, while the amide groups facilitate the formation of predictable hydrogen-bonded networks, making them ideal for creating molecular sensors and receptors. google.commdpi.com

Medicinal Chemistry : Derivatives of the pyridine-2,6-dicarboxamide core have shown promise in various therapeutic areas. They have been investigated for their potential as anticancer agents through the stabilization of G-quadruplex DNA, as well as for their antimicrobial and neuroprotective properties. vaia.commdpi.com

Catalysis : The ability of these scaffolds to coordinate with metal ions has led to their application in the development of novel catalytic systems. mdpi.com

Despite the broad utility of these compounds, challenges remain. A primary challenge is achieving regioselective synthesis, as unintended chlorination at the 4-position has been observed during the synthesis of related picolinamides. apolloscientific.co.uk Furthermore, predicting the precise influence of substituents like the 4-chloro group on the ultimate biological or material properties of the molecule requires extensive experimental and theoretical investigation. scbt.com

Scope and Organization of the Research Analysis

This article provides a focused analysis of the chemical compound 2,6-Pyridinedicarboxamide, 4-chloro-. It begins by placing the molecule within the broader context of pyridine and amide chemistry. The discussion then covers the historical evolution of the parent scaffold in organic synthesis, highlighting its journey from a simple building block to a versatile component in advanced molecular architectures. A key section is dedicated to the specific role and chemical significance of the 4-chloro substituent, which defines the compound's reactivity. The analysis concludes with an overview of the major research areas where this scaffold is being applied and the associated scientific challenges that researchers are currently addressing.

Chemical Data

Below is a comparative table of chemical properties for 2,6-Pyridinedicarboxamide, 4-chloro- and its close structural relatives. Data for the title compound is not widely available and is noted as such.

| Property | 2,6-Pyridinedicarboxamide, 4-chloro- | 4-Chloro-2,6-pyridinedicarboxylic acid | 2,6-Pyridinedicarboxamide |

| Molecular Formula | C₇H₆ClN₃O₂ | C₇H₄ClNO₄ google.com | C₇H₇N₃O₂ nih.gov |

| Molecular Weight | 199.60 g/mol | 201.56 g/mol google.com | 165.15 g/mol nih.gov |

| CAS Number | Not Available | 4722-94-5 google.com | 4663-97-2 nih.gov |

| Appearance | Not Available | Solid | Solid |

| Melting Point | Not Available | Not Available | 317 °C (decomposes) scbt.com |

Structure

3D Structure

Properties

IUPAC Name |

4-chloropyridine-2,6-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3O2/c8-3-1-4(6(9)12)11-5(2-3)7(10)13/h1-2H,(H2,9,12)(H2,10,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBZVWNONJGHQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(=O)N)C(=O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes to 2,6-Pyridinedicarboxamide (B1202270), 4-chloro-

The synthesis of 2,6-Pyridinedicarboxamide, 4-chloro- typically originates from 4-chloro-2,6-pyridinedicarboxylic acid, a key precursor whose monohydrate crystal structure has been reported. rsc.org The most common and direct pathway involves a two-step process: the conversion of the dicarboxylic acid to a more reactive diacyl chloride, followed by amidation.

A general procedure begins with the reaction of 4-chloro-2,6-pyridinedicarboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF), to yield the highly reactive intermediate, 4-chloro-2,6-pyridinedicarbonyl dichloride. nih.gov This intermediate is typically used without extensive purification in the subsequent step. The diacyl chloride is then treated with a desired amine source (e.g., aqueous ammonia (B1221849) for the primary dicarboxamide, or a primary/secondary amine for N-substituted derivatives) to afford the target compound. researchgate.net

Scheme 1. General synthetic route to N,N'-disubstituted 2,6-Pyridinedicarboxamide, 4-chloro-.

Scheme 1. General synthetic route to N,N'-disubstituted 2,6-Pyridinedicarboxamide, 4-chloro-.

Convergent and Divergent Synthetic Strategies

Both convergent and divergent strategies can be employed in the synthesis of 2,6-Pyridinedicarboxamide, 4-chloro- and its derivatives, offering flexibility in accessing a wide range of analogs.

Convergent Synthesis: This approach involves the synthesis of the core heterocyclic structure, 4-chloro-2,6-pyridinedicarbonyl dichloride, which is then reacted in a single step with two equivalents of the same amine to produce a symmetrical N,N'-disubstituted dicarboxamide. This is the most straightforward and common strategy for preparing symmetrical derivatives. For instance, reacting the diacyl chloride with two equivalents of aniline would yield N,N'-diphenyl-2,6-pyridinedicarboxamide, 4-chloro-.

Divergent Synthesis: A divergent approach is ideal for creating a library of related compounds from a common intermediate. Starting with 4-chloro-2,6-pyridinedicarboxylic acid, one can generate the diacyl chloride and then react it in parallel with a variety of different amines. This allows for the rapid generation of a diverse set of analogs with modifications at the amide nitrogen atoms, which is particularly useful in structure-activity relationship (SAR) studies. This strategy enables the exploration of how different N-substituents impact the compound's chemical and physical properties.

Optimization of Reaction Conditions and Yields

Base: A non-nucleophilic base, such as triethylamine (B128534) (Et₃N) or pyridine (B92270), is often added to neutralize the HCl gas generated during the reaction of the acyl chloride with the amine. An excess of the reactant amine can also serve as the base.

Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are typically used to prevent hydrolysis of the reactive acyl chloride intermediate.

Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the exothermic nature of the acylation and then allowed to warm to room temperature to ensure completion.

The table below summarizes typical conditions and their potential impact on the synthesis of N,N'-diethyl-2,6-pyridinedicarboxamide, 4-chloro-.

| Entry | Chlorinating Agent | Amine (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Hypothetical Yield (%) |

|---|---|---|---|---|---|---|

| 1 | SOCl₂ | Ethylamine (2.2) | - | THF | 0 to 25 | 75 |

| 2 | (COCl)₂/DMF (cat.) | Ethylamine (2.2) | - | DCM | 0 to 25 | 85 |

| 3 | (COCl)₂/DMF (cat.) | Ethylamine (2.0) | Et₃N (2.2) | DCM | -10 to 25 | 90 |

| 4 | SOCl₂ | Ethylamine (4.0) | - | Acetonitrile | 0 to 25 | 80 |

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign processes. nih.gov For the synthesis of 2,6-Pyridinedicarboxamide, 4-chloro-, several green chemistry principles can be applied to reduce waste and avoid hazardous reagents. rasayanjournal.co.inijarsct.co.in

Catalytic Direct Amidation: A significant improvement over the traditional acid chloride method is the direct catalytic amidation of 4-chloro-2,6-pyridinedicarboxylic acid with amines. This approach avoids the use of stoichiometric chlorinating agents like SOCl₂ or (COCl)₂, which produce corrosive byproducts. Catalysts such as borane-pyridine complexes or heterogeneous Lewis acids like niobium(V) oxide (Nb₂O₅) have been shown to be effective for the direct formation of amide bonds from carboxylic acids and amines, with water being the only byproduct. mdpi.comnih.govnih.govacs.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products by minimizing side reactions. acs.org This technique is particularly effective for the amidation step.

Atom Economy: Direct amidation methods offer superior atom economy compared to the acyl chloride route, as all atoms from the reactants (dicarboxylic acid and amine) are incorporated into the final product, except for water.

Stereoselective and Regioselective Synthesis of Analogs

The synthesis of specific isomers, whether stereoisomers or regioisomers, requires carefully designed strategies.

Stereoselective Synthesis: Chiral analogs of 2,6-Pyridinedicarboxamide, 4-chloro- can be prepared by employing chiral amines. Since the 4-chloro-2,6-pyridinedicarbonyl dichloride precursor is achiral, reacting it with a single enantiomer of a chiral amine, such as (R)- or (S)-α-methylbenzylamine or an amino acid ester, will result in the formation of a chiral, non-racemic product. nih.gov This method allows for the introduction of two identical chiral centers, leading to a C₂-symmetric molecule.

Regioselective Synthesis: The preparation of unsymmetrical N,N'-disubstituted analogs, where the two amide functionalities are different (R ≠ R' in Scheme 1), requires a regioselective approach. A potential strategy involves:

Mono-protection of one of the carboxylic acid groups of 4-chloro-2,6-pyridinedicarboxylic acid, for example, as a mono-ester.

Activation of the remaining free carboxylic acid to an acid chloride, followed by reaction with the first amine (R-NH₂).

Deprotection of the ester to reveal the second carboxylic acid.

Activation of this second acid group and subsequent reaction with a different amine (R'-NH₂).

Furthermore, regioselective functionalization of the pyridine ring itself can lead to other analogs. For instance, methods for regioselective C-4 alkylation or arylation of pyridines could be adapted to modify the core structure further. nih.govdntb.gov.ua

Derivatization and Functionalization of the Core Structure

Once the 2,6-Pyridinedicarboxamide, 4-chloro- core is synthesized (particularly as the primary diamide where R=H), further modifications can be made, especially at the amide nitrogen atoms.

Modification at Amide Nitrogen Atoms

The N-H bonds of the primary or secondary amide groups are amenable to a variety of chemical transformations, allowing for the synthesis of more complex derivatives.

N-Alkylation: The amide protons can be removed by a strong base, such as sodium hydride (NaH), to form an amidate anion. This nucleophilic species can then react with various alkylating agents (e.g., alkyl halides like methyl iodide or benzyl bromide) to form N-alkylated or N,N'-dialkylated products.

N-Arylation: Transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, can be used to form N-aryl bonds. This involves the reaction of the amide with an aryl halide in the presence of a palladium or copper catalyst and a suitable base. This method provides access to a wide range of N-aryl substituted analogs that are otherwise difficult to synthesize. beilstein-journals.org

The following table illustrates potential derivatization reactions starting from 2,6-Pyridinedicarboxamide, 4-chloro-.

| Reaction Type | Reagents | Product Structure |

|---|---|---|

| N,N'-Dimethylation | 1. NaH (2.2 equiv.) 2. Methyl Iodide (2.2 equiv.) | N,N'-dimethyl-2,6-pyridinedicarboxamide, 4-chloro- |

| N,N'-Dibenzylation | 1. K₂CO₃ 2. Benzyl Bromide (2.2 equiv.) | N,N'-dibenzyl-2,6-pyridinedicarboxamide, 4-chloro- |

| N,N'-Diphenylation | Iodobenzene (2.2 equiv.), Pd catalyst, ligand, base | N,N'-diphenyl-2,6-pyridinedicarboxamide, 4-chloro- |

Transformations at the Pyridine Ring (excluding the 4-chloro position initially)

Modifications to the pyridine ring of 4-chloro-2,6-pyridinedicarboxamide derivatives, other than at the chloro-substituted position, are crucial for fine-tuning the electronic properties and spatial arrangement of the molecule. Key strategies often involve electrophilic or nucleophilic aromatic substitution reactions, which are influenced by the activating or deactivating nature of the existing substituents. nih.gov

One significant transformation involves the trifluoromethylation of a related precursor, dimethyl 4-iodopyridine-2,6-dicarboxylate. This reaction proceeds by treating the iodo-derivative with methyl 2,2-difluoro-2-(fluorosulfonyl)-acetate in the presence of a palladium catalyst, [1,1′-bis(diphenylphosphino)ferrocene]-dichloropalladium(II), and copper(I) iodide. nih.gov This method highlights a pathway to introduce potent electron-withdrawing groups onto the pyridine backbone, significantly altering the compound's reactivity and potential for intermolecular interactions.

Another approach involves reactions on precursors like 4-nitro-2,6-lutidine N-oxide. The N-oxide can be deoxygenated using phosphorus trichloride (PCl₃) to yield the corresponding 4-nitro-2,6-lutidine. nih.gov While not a direct transformation of the dicarboxamide, this chemistry on a related pyridine scaffold demonstrates a viable method for manipulating substituents on the ring that could be adapted for the target molecule. Such transformations are essential for creating a library of derivatives with varied electronic characteristics.

Introduction of Pendant Groups and Side Chains

The introduction of diverse pendant groups and side chains onto the 2,6-dicarboxamide positions is a primary strategy for expanding the functionality of the core structure. These appended moieties can introduce new binding sites, improve solubility, or impart specific biological activities. A common synthetic route begins with the conversion of the parent dicarboxylic acid or its acyl chloride derivative into a more reactive intermediate.

A versatile method involves the hydrazinolysis of a diester precursor, such as 2,6-bis-D-alanyl pyridine methyl ester, to form a bis-hydrazide. This bis-hydrazide serves as a powerful nucleophilic building block. mdpi.com It can be readily reacted with a variety of electrophiles to introduce complex side chains. For example, condensation reactions with aldehydes (e.g., thiophene-2-carbaldehyde) or ketones (e.g., cyclohexanone, p-methoxyacetophenone) lead to the formation of corresponding hydrazone or imide derivatives. mdpi.com These reactions effectively append aromatic and aliphatic groups to the core via the amide linkages.

Table 1: Synthesis of Pendant Groups from a Bis-hydrazide Precursor mdpi.com

| Electrophile | Reagent | Resulting Pendant Group |

|---|---|---|

| Aldehyde | Thiophene-2-carbaldehyde | N²,N⁶-Bis(1-oxo-1-(2-(thiophen-2-ylmethylene)hydrazinyl)propan-2-yl) |

| Anhydride | Phthalic anhydride | Imide derivative |

| Ketone | Cyclohexanone | N²,N⁶-Bis(1-(2-cyclohexylidenehydrazinyl)-1-oxopropan-2-yl) |

This modular approach allows for the systematic variation of the side chains, enabling the exploration of structure-activity relationships for various applications, including antimicrobial agents. mdpi.com

Design and Synthesis of Macrocyclic Systems incorporating the motif

Incorporating the 4-chloro-2,6-pyridinedicarboxamide unit into macrocyclic structures leads to molecules with pre-organized conformations, which are of significant interest for host-guest chemistry, ion sensing, and as therapeutic agents. nih.govnih.gov The synthesis of these complex architectures typically involves the cyclization of a linear precursor containing the pyridine motif.

A key strategy for forming 12-membered tetra-aza macrocyclic pyridinophanes involves the cyclization of a suitable pyridine derivative with a protected polyamine, such as diethylenetriamine. nih.gov This reaction establishes the macrocyclic framework, which can be further modified. For example, preliminary studies indicate that the 4-chloro substituent on the resulting macrocycle remains reactive, allowing for further functionalization. nih.gov

Another approach utilizes the versatile bis-hydrazide intermediate derived from pyridine-2,6-dicarboxylic acid. This intermediate can be reacted with dianhydrides, such as 1,2,4,5-benzenetetracarboxylic acid dianhydride or 1,4,5,8-naphthalenetetracarboxylic acid dianhydride, to afford large macrocyclic octacarboxaamide pyridines. mdpi.com These reactions demonstrate the utility of the dicarboxamide framework in constructing elaborate, high-molecular-weight cyclic structures. More advanced strategies, such as cyclization/ring expansion cascade reactions, offer modular pathways to synthesize macrocycles from linear starting materials containing multiple internal nucleophiles, including pyridine nitrogen atoms. whiterose.ac.uk

Reaction Mechanisms and Kinetic Studies of Synthetic Pathways

Understanding the reaction mechanisms and kinetics associated with the synthesis of 4-chloro-2,6-pyridinedicarboxamide and its derivatives is essential for optimizing reaction conditions, improving yields, and controlling product selectivity.

Mechanistic Elucidation of Key Synthetic Steps

The formation of derivatives often involves well-established reaction mechanisms. The synthesis of amides from pyridine-2,6-dicarbonyl dichloride and an amine proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of the acid chloride, followed by the elimination of a chloride ion to form the amide bond. mdpi.com

In the formation of macrocycles, intramolecular reactions are key. The synthesis of tetrahydropyridines via the intramolecular 1,6-Michael addition of dienylamines provides mechanistic insight into cyclization processes. researchgate.net Similarly, the formation of pyran rings through the intramolecular attack of an olefin on an oxocarbenium ion (an intramolecular Prins reaction) proceeds via a chair-like transition state where bulky substituents preferentially occupy equatorial positions to minimize steric hindrance. nih.gov This principle of achieving the most stable transition state geometry is fundamental to predicting the stereochemical outcome of many cyclization reactions used to build complex molecular architectures.

Kinetic Parameters and Reaction Rate Determinations

While specific kinetic data for the synthesis of 4-chloro-2,6-pyridinedicarboxamide is not extensively detailed in the literature, studies on related pyridine syntheses provide valuable insights. Kinetic investigations of nucleophilic substitution reactions on palladium complexes containing 2-(arylazo)pyridine have been studied under pseudo-first-order conditions, revealing a biphasic reaction proceeding through a nucleophilic association pathway. researchgate.net

Kinetic studies on the formation of substituted tetrahydropyridines have also been conducted, allowing for an explanation of substituent effects on the reaction rates. researchgate.net In the context of catalysis, reaction optimization studies often implicitly probe kinetics by varying parameters like temperature and reaction time. For instance, in the synthesis of 2,4,6-trisubstituted pyridines, it was found that a reaction time of 18-24 hours at 100 °C was optimal, with shorter times or different temperatures leading to disappointing results. acs.org This suggests that the reaction has a significant activation energy barrier and proceeds at a moderate rate under these conditions.

Catalysis in the Synthesis of 2,6-Pyridinedicarboxamide, 4-chloro- and its Derivatives

Catalysis plays a crucial role in enhancing the efficiency, selectivity, and scope of synthetic pathways leading to pyridine derivatives.

Table 2: Examples of Catalysis in Pyridine Derivative Synthesis

| Reaction Type | Catalyst | Purpose | Ref. |

|---|---|---|---|

| Trifluoromethylation | [1,1′-Bis(diphenylphosphino)ferrocene]-dichloropalladium(II) | C-C bond formation | nih.gov |

| Oxidative Condensation | 4,6-Dihydroxysalicylic Acid / BF₃·Et₂O | Formation of 2,4,6-trisubstituted pyridines | acs.org |

| Hantzsch Dihydropyridine Synthesis | Various (e.g., Ammonium iron(II) sulfate) | Improve reaction efficiency and yield |

In modern synthetic methods, organocatalysis has emerged as a powerful tool. For example, 4,6-dihydroxysalicylic acid, in combination with a Lewis acid like BF₃·Et₂O, has been shown to effectively catalyze the oxidative condensation of benzylic amines and aromatic ketones to produce 2,4,6-trisubstituted pyridines. acs.org The use of catalysts in organic synthesis offers numerous advantages, including higher efficiency, milder reaction conditions, and easier purification, which are beneficial for industrial applications. Metal complexes containing derivatives of pyridine-2,6-dicarboxylic acid have themselves been investigated as potential catalysts for reactions such as alkene epoxidation and hydroxylation, highlighting the functional versatility of this chemical scaffold. researchgate.net

Advanced Structural Characterization and Spectroscopic Investigations

X-ray Crystallography and Solid-State Structural Analysis

Despite the existence of the compound, as evidenced by its mention in synthetic methodologies, specific single-crystal X-ray diffraction data for 2,6-Pyridinedicarboxamide (B1202270), 4-chloro- does not appear to be available in open-access crystallographic databases. Research into related structures, such as derivatives of pyridine-2,6-dicarboxamide and other chlorinated pyridine (B92270) compounds, highlights the common methodologies used for their characterization. These studies typically detail molecular conformations, the influence of substituents on the pyridine ring, and the formation of extensive supramolecular networks through hydrogen bonding and π-π stacking interactions. However, without a specific crystallographic study for the title compound, a detailed analysis of its solid-state structure remains speculative.

Detailed Molecular Conformations and Geometries

Information not available in search results.

Intermolecular Hydrogen Bonding Networks and Supramolecular Interactions

Information not available in search results.

π-π Stacking and Aromatic Interactions in Crystal Packing

Information not available in search results.

Analysis of Crystal Systems and Space Groups

Information not available in search results.

High-Resolution NMR Spectroscopy for Conformational and Electronic Analysis

Elucidation of Solution-State Conformations

Similarly, dedicated high-resolution NMR spectroscopic studies aimed at elucidating the solution-state conformation of 2,6-Pyridinedicarboxamide, 4-chloro- are not described in the available literature. While the compound is mentioned as a building block in the synthesis of more complex molecules like rotaxanes, the publications focus on the properties of the final assemblies rather than the detailed conformational analysis of this specific precursor. Conformational studies of similar molecules often utilize techniques like 1H NMR to determine the orientation of substituent groups. For instance, in related compounds, the analysis of coupling constants can reveal the dihedral angles and thus the preferred conformation in solution. However, such specific data for 2,6-Pyridinedicarboxamide, 4-chloro- is absent from the searched literature.

NMR Studies of Intermolecular Interactions in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing intermolecular interactions such as hydrogen bonding in solution. For 2,6-Pyridinedicarboxamide, 4-chloro-, the amide (-CONH₂) protons are particularly sensitive to their chemical environment. Their chemical shifts can indicate involvement in hydrogen bonds with solvent molecules or other solute molecules.

In aprotic solvents like DMSO-d₆, the amide N-H protons are expected to be distinct and show concentration-dependent chemical shifts, suggesting the presence of intermolecular hydrogen bonding. In studies of related pyridine-2,6-dicarboxamide derivatives, the amide protons typically appear as broad singlets in the downfield region of the ¹H NMR spectrum, often above 8.0 ppm. mdpi.comnih.gov The chemical shift of the pyridine ring protons is also influenced by the solvent environment and electronic effects of the chloro and carboxamide substituents.

A comparative analysis with analogous compounds, such as 2,6-bis(benzimidazol-2′-yl)pyridine, shows that the chemical shift of the pyridine ring protons provides significant information about the molecule's electronic structure and coordination behavior. researchgate.net For 2,6-Pyridinedicarboxamide, 4-chloro-, the two protons at the 3- and 5-positions of the pyridine ring are chemically equivalent due to the molecule's symmetry, and they are expected to appear as a singlet. The presence of the electron-withdrawing chlorine atom at the 4-position would influence the electron density of the entire ring, leading to shifts in the proton and carbon signals compared to the non-chlorinated analog.

Dynamic NMR Studies of Rotational Isomerism and Fluxionality

The C(pyridine)-C(amide) bonds in 2,6-Pyridinedicarboxamide, 4-chloro- possess a degree of double bond character, which can lead to hindered rotation around these bonds. This phenomenon can give rise to different rotational isomers (rotamers), which may be observable by dynamic NMR spectroscopy at low temperatures.

At room temperature, the rotation around the C-C bonds is typically fast on the NMR timescale, resulting in a time-averaged spectrum. However, upon cooling, the rate of rotation can slow sufficiently to allow for the observation of distinct signals for each rotamer. Studies on structurally similar pyridine-2,6-dicarboxamide derivatives have identified conformational differences arising from the orientation of the carboxamide groups relative to the pyridine ring. mdpi.com These conformations can be planar, semi-skew, or skew, and their relative populations can be determined by integrating the corresponding NMR signals at low temperatures.

The presence of a substituent at the 4-position of the pyridine ring can influence the energy barrier to rotation and the relative stability of the different conformers. In related systems like 3-chloro-2,6-diaryl-piperidin-4-ones, NMR data has been used to confirm chair conformations and the equatorial orientation of substituents, demonstrating how chloro substitution can lock in specific molecular geometries. niscpr.res.in

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides critical information about the functional groups and bonding within 2,6-Pyridinedicarboxamide, 4-chloro-. The spectra are characterized by absorption bands corresponding to the vibrational modes of the molecule.

Key expected vibrational frequencies are associated with the amide and pyridine groups. The N-H stretching vibrations of the primary amide groups are anticipated to appear in the region of 3400-3200 cm⁻¹. The presence of two bands in this region (asymmetric and symmetric stretching) would confirm the -NH₂ group. The C=O stretching vibration (Amide I band) is a strong band typically found between 1680 and 1630 cm⁻¹. The N-H bending vibration (Amide II band) usually appears around 1650-1590 cm⁻¹.

The pyridine ring itself has several characteristic vibrational modes. Ring stretching vibrations (νC=C, νC=N) are expected in the 1600-1400 cm⁻¹ region. The C-Cl stretching vibration is anticipated to be observed in the lower frequency region of the spectrum, typically between 800 and 600 cm⁻¹.

Studies on related chloro-substituted pyridine compounds and pyridine itself provide a basis for these assignments. ddg-pharmfac.netaps.org For example, IR spectra of chloro-substituted pyridine squaramates show N–H stretching vibrations around 3220 cm⁻¹ and carbonyl stretches near 1800 and 1680 cm⁻¹. ddg-pharmfac.net Computational studies using Density Functional Theory (DFT) on similar molecules like 4-chloro-2-fluoro toluene (B28343) have been shown to accurately predict vibrational frequencies, aiding in the detailed assignment of experimental spectra. nih.gov

Table 1: Predicted Vibrational Frequencies for 2,6-Pyridinedicarboxamide, 4-chloro- This table is interactive. Click on headers to sort.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch (asymmetric) | Amide (-NH₂) | ~3400 | Medium |

| N-H Stretch (symmetric) | Amide (-NH₂) | ~3200 | Medium |

| C=O Stretch (Amide I) | Amide (-CONH₂) | ~1670 | Strong |

| N-H Bend (Amide II) | Amide (-CONH₂) | ~1620 | Medium-Strong |

| C=N/C=C Ring Stretch | Pyridine Ring | 1600-1400 | Medium-Strong |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is used to confirm the molecular weight of 2,6-Pyridinedicarboxamide, 4-chloro- and to elucidate its structure through analysis of its fragmentation patterns. The molecular formula is C₇H₆ClN₃O₂, giving a monoisotopic mass of approximately 199.01 g/mol .

Due to the presence of chlorine, the molecular ion peak (M⁺) in the mass spectrum will exhibit a characteristic isotopic pattern. The two major isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. Therefore, the mass spectrum should show an M⁺ peak and an (M+2)⁺ peak with a relative intensity ratio of about 3:1, which is a clear indicator of a monochlorinated compound. miamioh.edu

The fragmentation of 2,6-Pyridinedicarboxamide, 4-chloro- under electron ionization (EI) is expected to proceed through several key pathways. Common fragmentation patterns for amides include the loss of the amino group (-NH₂) or the entire carboxamide group (-CONH₂). libretexts.org Key fragmentation pathways would likely include:

Loss of ·NH₂: [M - 16]⁺

Loss of ·CONH₂: [M - 44]⁺

Loss of Cl·: [M - 35]⁺

Loss of HCl: [M - 36]⁺

The fragmentation of the non-chlorinated analog, 2,6-Pyridinedicarboxamide, shows major fragments at m/z 122 and 104, corresponding to the loss of ·CONH₂ and subsequent loss of H₂O or CO. nih.gov For the 4-chloro derivative, similar fragmentation is expected, with the added complexity of chlorine loss. Techniques like Atmospheric Pressure Chemical Ionization (APCI) could also be employed, which often yield strong molecular ion signals ([M+H]⁺) and logical neutral losses. bris.ac.uk

Table 2: Predicted Mass Spectrometry Fragments for 2,6-Pyridinedicarboxamide, 4-chloro- This table is interactive. Click on headers to sort.

| Ion | Formula | m/z (for ³⁵Cl) | Description |

|---|---|---|---|

| [M]⁺ | [C₇H₆ClN₃O₂]⁺ | 199 | Molecular Ion |

| [M+2]⁺ | [C₇H₆³⁷ClN₃O₂]⁺ | 201 | Isotope Peak |

| [M-NH₂]⁺ | [C₇H₅ClN₂O₂]⁺ | 183 | Loss of amino radical |

| [M-CONH₂]⁺ | [C₆H₄ClN₂O]⁺ | 155 | Loss of carboxamide radical |

Advanced Spectroscopic Probes for Electronic Structure (e.g., UV-Vis, Fluorescence, EPR)

The electronic structure of 2,6-Pyridinedicarboxamide, 4-chloro- can be investigated using UV-Vis and fluorescence spectroscopy. The UV-Vis absorption spectrum is expected to show bands corresponding to π → π* and n → π* electronic transitions within the aromatic pyridine ring and the amide carbonyl groups.

In studies of related pyridinedicarboxylate complexes, intense absorption bands are observed in the 220-300 nm range, assigned to π → π* transitions of the pyridine ligand. nih.gov For 2,6-Pyridinedicarboxamide, 4-chloro-, similar absorptions are expected. The chloro substituent and the amide groups will act as auxochromes, modifying the position and intensity of these absorption bands compared to unsubstituted pyridine. The n → π* transitions, which are typically weaker, are associated with the non-bonding electrons on the nitrogen and oxygen atoms.

Fluorescence spectroscopy can provide further insight into the electronic properties. While pyridine itself is weakly fluorescent, its derivatives can exhibit luminescence, particularly when complexed with metal ions. The emission properties of 2,6-Pyridinedicarboxamide, 4-chloro- would depend on the nature of its lowest excited state and the efficiency of non-radiative decay pathways. Lanthanide complexes of related pyridinedicarboxylic acid ligands are known to be highly luminescent. nih.govresearchgate.net

Electron Paramagnetic Resonance (EPR) spectroscopy is not applicable to the diamagnetic 2,6-Pyridinedicarboxamide, 4-chloro- molecule itself. However, it would be a crucial technique for studying paramagnetic metal complexes formed with this ligand. EPR could provide detailed information about the coordination environment of a metal ion, the nature of the metal-ligand bonding, and the electronic ground state of the complex.

Coordination Chemistry and Metal Complexation

Ligand Properties of 2,6-Pyridinedicarboxamide (B1202270), 4-chloro- and its Derivatives

The properties of 2,6-Pyridinedicarboxamide, 4-chloro- as a ligand are defined by its potential donor atoms—the pyridine (B92270) nitrogen and the oxygen or nitrogen atoms of the two carboxamide groups. These features allow it to act as a versatile chelating agent.

The pyridine-2,6-dicarboxamide scaffold is recognized as an effective chelating ligand for a variety of metal cations, including copper (Cu), cobalt (Co), iron (Fe), nickel (Ni), and palladium (Pd). nih.gov The primary binding mode involves the central pyridine nitrogen and the two flanking amide groups.

Coordination typically occurs in a tridentate fashion, where the metal ion is bound by the pyridine nitrogen and the oxygen atoms of the amide groups, forming two stable five-membered chelate rings. This N,O,O-coordination is a common and stable arrangement for this class of ligands. While the amide nitrogens can also potentially act as donors, coordination through the carbonyl oxygens is generally favored. The resulting complexes, often called metallo-antibiotics, have been explored for various applications. nih.gov The chelation of pyridine-2,6-bis(thiocarboxylic acid), a related sulfur analog, with 14 different metals has also been demonstrated, highlighting the versatility of the pyridine-2,6-disubstituted scaffold in forming stable metal complexes. nih.gov

The structure of 2,6-Pyridinedicarboxamide, 4-chloro- strongly predisposes it to act as a tridentate ligand, utilizing three donor atoms to bind to a single metal center. This "three-toothed" binding is a defining characteristic of the parent ligand and its derivatives.

This tridentate coordination typically leads to the formation of complexes with specific geometries, most commonly octahedral. For instance, in complexes of a related ligand, N,N'-bis-(pyridin-4-yl)pyridine-2,6-dicarboxamide, with manganese(II) and cadmium(II), the central metal atom adopts a distorted octahedral geometry. nih.gov In these structures, the dicarboxamide ligand coordinates to the metal, and the remaining coordination sites are occupied by other species like water molecules or anions. nih.gov The coordination number, which is the total number of donor atoms bonded to the central metal, is often six in these complexes. idc-online.compressbooks.pub

| Metal Ion | Typical Denticity | Common Coordination Geometry | Example Complex Fragment |

|---|---|---|---|

| Mn(II) | Tridentate (via N,O,O) | Distorted Octahedral | [Mn(ligand)(SO4)(H2O)4] |

| Cd(II) | Tridentate (via N,N) | Distorted Octahedral | [Cd(ligand)2(H2O)4]SO4 |

| Cu(II) | Tridentate | Square Planar / Octahedral | Data not available |

| Ni(II) | Tridentate | Octahedral | Data not available |

The data in this table is based on the behavior of the closely related N,N'-bis-(pyridin-4-yl)pyridine-2,6-dicarboxamide ligand. nih.gov

The substitution of a hydrogen atom with a chlorine atom at the 4-position of the pyridine ring has a significant electronic impact on the ligand. Chlorine is an electron-withdrawing group, which reduces the electron density on the pyridine ring. This has several consequences:

Basicity of Pyridine Nitrogen: The electron-withdrawing nature of the chloro group decreases the basicity of the pyridine nitrogen, which can affect the strength of the metal-nitrogen bond.

Electronic Properties of the Complex: The 4-chloro substituent has been shown to modify the photophysical properties of metal complexes. In a study on related 4-chloro-pyridine-2,6-dicarboxylic acid complexes with lanthanide ions, the chloro group led to enhanced sensitization of near-infrared emission from Neodymium (Nd³⁺) and Erbium (Er³⁺) ions. surrey.ac.uk This demonstrates that the substituent directly influences the energy transfer processes within the coordination compound. surrey.ac.uk

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using 2,6-pyridinedicarboxamide ligands generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

The synthesis of symmetrical pyridine-2,6-dicarboxamides can be achieved through a condensation reaction between the corresponding acyl chloride (pyridine-2,6-dicarbonyl dichloride) and an appropriate amine. nih.gov Once the 2,6-Pyridinedicarboxamide, 4-chloro- ligand is obtained, it can be reacted with a metal salt (e.g., metal chlorides or nitrates) to form homometallic complexes, where all metal centers are the same.

Furthermore, the pyridine-dicarboxylate framework is known to support the formation of heterometallic complexes, containing two or more different metal ions. For example, novel heterobimetallic mixed-metal complexes of the related 2,6-pyridinedicarboxylic acid have been prepared, featuring combinations like Ni(II) and Co(II). researchgate.net This suggests that 2,6-Pyridinedicarboxamide, 4-chloro- could also serve as a ligand for constructing complex heterometallic structures.

The definitive characterization of the structure of metal complexes is most commonly achieved through single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions within the crystal lattice.

Information Not Available for 2,6-Pyridinedicarboxamide, 4-chloro-

Following a comprehensive search for scientific literature and data, it has been determined that there is no available information specifically detailing the coordination chemistry of metal complexes with the ligand 2,6-Pyridinedicarboxamide, 4-chloro- . The stringent requirement to focus exclusively on this compound prevents the generation of the requested article.

Searches for experimental data pertaining to the spectroscopic characterization, electrochemical properties, and magnetic properties of metal complexes formed with this specific ligand did not yield any relevant research findings, data tables, or detailed characterizations.

While a significant body of research exists for structurally related ligands, such as the parent compound pyridine-2,6-dicarboxamide and the widely studied 2,6-pyridinedicarboxylic acid, this information does not fall within the explicit scope of the request. Adherence to the instruction of focusing solely on the 4-chloro derivative means that data from these related but chemically distinct compounds cannot be used as a substitute.

Consequently, without published research on the synthesis and characterization of metal complexes of 2,6-Pyridinedicarboxamide, 4-chloro-, it is not possible to provide a scientifically accurate and detailed article covering the specified topics.

Applications in Catalysis and Materials Science

Catalytic Applications of 2,6-Pyridinedicarboxamide (B1202270), 4-chloro- and its Metal Complexes

The pyridine-2,6-dicarboxamide scaffold is a well-established ligand in coordination chemistry, capable of forming stable complexes with a variety of transition metals. The introduction of a chloro group at the 4-position of the pyridine (B92270) ring can modulate the electronic properties of the ligand and, consequently, the catalytic activity of its metal complexes.

While direct catalytic applications of "2,6-Pyridinedicarboxamide, 4-chloro-" are not extensively documented in dedicated studies, the broader class of pyridine-derived ligands is of significant importance in homogeneous catalysis. nih.gov The nitrogen atom of the pyridine ring and the oxygen or nitrogen atoms of the amide groups can coordinate to a metal center, creating a stable complex that can act as a catalyst.

Polymerization: In the realm of polymer chemistry, catalysts are crucial for controlling polymerization processes and tailoring the properties of the resulting materials. mdpi.com Metal complexes with pyridine-based ligands are known to catalyze various polymerization reactions. mdpi.com For instance, organocatalyzed atom transfer radical polymerization (O-ATRP) has emerged as a significant advancement, utilizing photoredox catalysts that can be based on organic structures. nih.gov While specific examples using 4-chloro-2,6-pyridinedicarboxamide are not prominent, its structural motifs are relevant to the design of ligands for such controlled radical polymerizations.

Oxidation: Pyridine-containing ligands have been successfully employed in oxidation catalysis. For example, a pyridine alkoxide chelate ligand has been shown to promote water-oxidation catalysis by stabilizing high oxidation states of the metal center. nih.gov The electron-withdrawing nature of the chloro-substituent in 2,6-Pyridinedicarboxamide, 4-chloro- could influence the redox potential of a coordinated metal, potentially enhancing its activity in certain oxidative transformations. Research on related pyridine-2,6-bis(thiocarboxylic acid) complexes has demonstrated their ability to form redox-active complexes with metals like cobalt and copper, participating in oxidation-reduction cycles. nih.gov

Reduction: Ligands play a critical role in tuning the performance of nanocatalysts for reactions like the electrochemical reduction of CO2. nih.gov The surface ligands can influence the catalytic environment and enhance performance through various mechanisms. nih.gov While not directly studied, the coordination of 2,6-Pyridinedicarboxamide, 4-chloro- to metal nanoparticles could offer a strategy to modulate their catalytic activity and selectivity in reduction reactions.

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, with applications in pharmaceuticals and fine chemicals. The development of chiral ligands is central to this field. nih.govresearcher.lifenih.gov Pyridine-containing ligands have been extensively explored for this purpose. researchgate.net

The synthesis of chiral pyridine derivatives is of great interest due to their prevalence in medicinal chemistry. nih.gov While the direct use of 2,6-Pyridinedicarboxamide, 4-chloro- to create chiral catalysts is not widely reported, its scaffold can be modified with chiral auxiliaries. For example, coupling the corresponding pyridine-2,6-dicarbonyl dichloride with chiral amines or amino acids would lead to chiral dicarboxamide ligands. These chiral ligands can then be complexed with metal ions to generate catalysts for a range of asymmetric transformations, such as aldol (B89426) reactions, Michael additions, and hydrogenations. The development of planar-chiral derivatives of 4-(dimethylamino)pyridine highlights another strategy for creating effective asymmetric catalysts based on the pyridine framework. researcher.life

Understanding the mechanistic details of a catalytic cycle is fundamental to optimizing existing catalysts and designing new, more efficient ones. Such studies often involve a combination of experimental techniques (e.g., spectroscopy, kinetics) and computational modeling.

Supramolecular Assemblies and Material Design

The ability of 2,6-Pyridinedicarboxamide, 4-chloro- to engage in directional non-covalent interactions, particularly hydrogen bonding through its amide groups and potential halogen bonding involving the chlorine atom, makes it an excellent candidate for the construction of supramolecular assemblies and the design of novel materials.

The self-assembly of molecules into well-defined, ordered structures is a cornerstone of supramolecular chemistry and materials science. Pyridine-2,6-dicarboxamide derivatives are known to form intricate supramolecular architectures. nih.gov The amide groups can act as both hydrogen bond donors and acceptors, leading to the formation of robust one-, two-, or three-dimensional networks.

Studies on related pyridine-2,6-dicarboxamide compounds have shown that their molecular conformation plays a crucial role in their crystal packing and the formation of hydrates. nih.gov The introduction of a chloro-substituent can further influence the self-assembly process by introducing the possibility of halogen bonding and by altering the electronic distribution and steric profile of the molecule. The self-assembly of 2,6-bis(bis(2-pyridyl)methoxymethane)pyridine with silver(I) ions has been shown to lead to the formation of a cyclic metalladecapyridine, demonstrating the potential for creating complex, multicomponent supramolecular structures. nih.gov

The incorporation of functional molecules like 2,6-Pyridinedicarboxamide, 4-chloro- into polymeric materials can impart new and desirable properties to the resulting materials. This can be achieved by either synthesizing polymers from monomers containing this moiety or by grafting the molecule onto existing polymer backbones.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The ligand properties of 2,6-Pyridinedicarboxamide, 4-chloro- make it a suitable building block for coordination polymers and MOFs. researchgate.netmdpi.com In these materials, the organic ligand connects metal ions or clusters to form extended networks. The structure and properties of the resulting framework are dictated by the coordination geometry of the metal, the structure of the ligand, and the reaction conditions. rsc.orgresearchgate.net For example, the related ligand pyridine-2,6-dicarboxylic acid has been used to construct a variety of coordination polymers with interesting photocatalytic and fluorescent sensing properties. researchgate.net The use of 4'-chloro-2,2':6',2''-terpyridine, a structurally related ligand, has been demonstrated in the synthesis of supramolecular polymers. tue.nlresearchgate.net MOFs based on divalent metals and pyridine-N-oxide co-ligands have also been reported. researchgate.net Coordination polymers based on rhenium and silver clusters with bipyridine analogs have shown interesting luminescence properties. mdpi.com Furthermore, an iron-based MOF with 4′-pyridyl-2,2′:6′,2′′-terpyridine has been shown to be an effective catalyst for the hydroboration of alkynes. rsc.org A copper(II) coordination polymer with 4,4'-bipyridine-2,6,2',6'-tetracarboxylate has been synthesized and its adsorption properties studied. nih.gov Coordination polymers based on 4'-(4-carboxyphenyl)-2,2':6',2''-terpyridine have been shown to have catalytic and magnetic properties. researchgate.net

Grafted Copolymers: The pyridine moiety can be grafted onto various polymer backbones to create materials with specific functionalities. For instance, pyridine-grafted copolymers of acrylic acid and styrene (B11656) derivatives have been synthesized and shown to possess antimicrobial and fluorescence properties. mdpi.com While not directly employing the title compound, this approach demonstrates the potential for integrating the 4-chloro-2,6-pyridinedicarboxamide unit into polymers to develop advanced materials. The synthesis of zwitterionic polymers often involves the post-polymerization modification of precursor polymers, which could be a viable route for incorporating this functional group. mdpi.com The use of poly(4-vinylpyridine) to coordinate with metal complexes has also been explored for catalytic applications. researchgate.net

Applications in Soft Materials (e.g., self-healing materials)

The pyridine-2,6-dicarboxamide scaffold is a key component in the development of advanced soft materials, particularly those with self-healing properties. These materials are designed to autonomously repair damage, thereby extending their lifespan and functionality. The core principle behind their self-healing capability lies in the reversible nature of non-covalent interactions, such as hydrogen bonding and metal-ligand coordination.

While specific studies detailing the use of 2,6-Pyridinedicarboxamide, 4-chloro- in self-healing materials are not extensively documented in publicly available research, the foundational role of the pyridine-2,6-dicarboxamide unit is well-established. This structural motif is highly effective in forming supramolecular polymers. The amide groups and the pyridine nitrogen provide multiple hydrogen bonding sites, facilitating the formation of robust, yet reversible, polymer networks. The introduction of a chloro-substituent at the 4-position of the pyridine ring would modulate the electronic properties of the scaffold, potentially enhancing the strength and directionality of these interactions.

Recent advancements have seen the rise of metallosupramolecular polymers, where metal ions are used to crosslink polymer chains functionalized with ligands like pyridine-2,6-dicarboxamide derivatives. These materials exhibit remarkable self-healing properties, often triggered by stimuli such as heat or light. For instance, polymers incorporating similar chelating units have demonstrated the ability to completely mend themselves after being damaged.

The development of self-healing polymeric materials is a rapidly advancing field, with applications ranging from protective coatings to biomedical devices. mdpi.com These materials can be broadly categorized into extrinsic and intrinsic systems. mdpi.com Intrinsic self-healing materials, like those based on the pyridine-2,6-dicarboxamide scaffold, possess an inherent ability to repair themselves without the need for external healing agents. mdpi.com

Fabrication of Functional Frameworks and Extended Architectures

The pyridine-2,6-dicarboxamide core structure is instrumental in the construction of functional frameworks and extended architectures, such as metal-organic frameworks (MOFs). rsc.org These materials are characterized by their porous, crystalline structures, which are formed through the coordination of metal ions with organic ligands. The specific geometry and chemical functionality of the ligand are critical in determining the final architecture and properties of the framework.

Although direct examples of 2,6-Pyridinedicarboxamide, 4-chloro- being used as the primary ligand in MOF synthesis are not prominent in the literature, its parent compound, pyridine-2,6-dicarboxylic acid, is a widely used building block. nih.gov MOFs constructed from this ligand have shown promise in a variety of applications, including gas storage, separation, and catalysis. rsc.orgnih.gov

The dicarboxamide functionality of 2,6-Pyridinedicarboxamide, 4-chloro- offers unique opportunities for creating functional frameworks. The amide groups can participate in hydrogen bonding, leading to the formation of extended supramolecular networks. Furthermore, the pyridine nitrogen and amide oxygens can act as coordination sites for metal ions, resulting in the formation of coordination polymers. The presence of the chloro group can influence the electronic properties of the pyridine ring, which in turn can affect the coordination chemistry and the catalytic activity of the resulting framework.

The design and synthesis of functional frameworks based on pyridine-2,6-dicarboxamide derivatives is an active area of research. These materials hold great potential for applications in areas such as selective catalysis, sensing, and drug delivery.

Applications in Sensing and Molecular Recognition (non-biological sensing)

The rigid, pre-organized structure of the pyridine-2,6-dicarboxamide scaffold makes it an excellent platform for the design of receptors for the selective binding of ions and neutral molecules.

Design of Receptors for Neutral Molecules and Anions

Derivatives of pyridine-2,6-dicarboxamide have been extensively studied as receptors for a variety of anions and neutral guest molecules. researchgate.net The two amide groups, constrained in a syn conformation by intramolecular hydrogen bonding with the pyridine nitrogen, create a well-defined binding pocket. This pre-organization reduces the entropic penalty associated with binding, leading to higher affinities and selectivities.

Dicationic N-methylated derivatives of N,N'-bis(pyridyl)pyridine-2,6-dicarboxamide have demonstrated strong binding affinities for anions, particularly chloride, in organic solvents. researchgate.netgoogle.comnih.gov The binding is facilitated by the formation of multiple hydrogen bonds between the amide N-H groups and the anion. The electrostatic interactions between the cationic receptor and the anionic guest also contribute significantly to the binding affinity.

These receptors have also been shown to bind neutral molecules such as ureas and amides, albeit with lower affinities than for anions. researchgate.netgoogle.comnih.gov The binding of neutral guests is primarily driven by hydrogen bonding interactions. The table below summarizes the association constants for the binding of various anions and neutral molecules to a dicationic pyridine-2,6-dicarboxamide receptor in acetonitrile.

| Guest | Association Constant (log K) |

| Cl⁻ | 3.5 - 6.5 |

| Urea | 1.1 - 2.8 |

| Amide | 1.1 - 2.8 |

This data is for a dicationic N-methylated N,N'-bis(pyridyl)pyridine-2,6-dicarboxamide receptor and serves as a representative example for this class of compounds. researchgate.netgoogle.comnih.gov

The introduction of a chloro-substituent at the 4-position of the pyridine ring in 2,6-Pyridinedicarboxamide, 4-chloro- would be expected to influence its receptor properties. The electron-withdrawing nature of the chlorine atom would increase the acidity of the amide N-H protons, potentially leading to stronger hydrogen bonding interactions and higher binding affinities for anions.

Fluorescence-Based Sensing Mechanisms

A key feature of many pyridine-2,6-dicarboxamide-based receptors is their ability to act as fluorescent sensors. The pyridine ring and any appended aromatic groups can provide the molecule with inherent fluorescence. The binding of a guest molecule can then lead to a change in the fluorescence properties of the receptor, such as quenching or enhancement of the emission intensity, or a shift in the emission wavelength.

For dicationic pyridine-2,6-dicarboxamide receptors, the binding of anions often results in the quenching of their fluorescence. researchgate.netgoogle.comnih.gov This quenching can occur through several mechanisms, including photoinduced electron transfer (PET) from the anion to the excited state of the receptor, or through heavy atom effects, particularly with heavier halide anions. This fluorescence quenching allows for the sensitive detection of anions, even at micromolar concentrations. researchgate.netgoogle.comnih.gov

The development of fluorescent chemosensors based on the pyridine-2,6-dicarboxamide scaffold is a vibrant area of research. These sensors have the potential for a wide range of applications, including environmental monitoring and medical diagnostics. The specific incorporation of a 4-chloro substituent could be leveraged to fine-tune the photophysical properties of the sensor, potentially leading to improved sensitivity and selectivity.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. electrochemsci.org Methods like B3LYP with basis sets such as 6-31G(d) or 6-311++G(d,p) are commonly employed to achieve a balance between accuracy and computational cost for organic molecules. nih.govplos.orgresearchgate.net

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. nih.govscispace.com For 2,6-Pyridinedicarboxamide (B1202270), 4-chloro-, DFT calculations would predict a largely planar pyridine (B92270) ring. The chloro- and carboxamide substituents will influence the electronic distribution and geometry. The bond lengths and angles are determined by the hybridization of the atoms and the electronic effects of the substituents. The chlorine atom, being electronegative, would affect the charge distribution on the pyridine ring. The carboxamide groups may exhibit some rotational freedom around the C-C bond connecting them to the ring.

Table 1: Predicted Geometric Parameters for 2,6-Pyridinedicarboxamide, 4-chloro- (Illustrative)

| Parameter | Predicted Value | Description |

| C4-Cl Bond Length | ~1.74 Å | The length of the covalent bond between the pyridine C4 carbon and the chlorine atom. |

| C2-C(O) Bond Length | ~1.51 Å | The length of the single bond between the pyridine C2 carbon and the carbonyl carbon. |

| C=O Bond Length | ~1.23 Å | The length of the double bond within the carboxamide functional group. |

| C-N (Amide) Bond Length | ~1.34 Å | The length of the bond between the carbonyl carbon and the amide nitrogen. |

| C-N-C (Pyridine) Angle | ~117° | The bond angle within the aromatic pyridine ring. |

| O=C-N (Amide) Angle | ~123° | The bond angle within the carboxamide functional group. |

Note: These values are representative and would be precisely determined by specific DFT calculations.

DFT is also a reliable method for predicting spectroscopic properties, which can aid in the interpretation of experimental data. plos.orgresearchgate.net

NMR Chemical Shifts : The calculation of nuclear magnetic shielding tensors allows for the prediction of ¹H and ¹³C NMR chemical shifts. nih.govnih.gov For 2,6-Pyridinedicarboxamide, 4-chloro-, the electron-withdrawing nature of the chlorine atom and the carboxamide groups would cause the protons on the pyridine ring to be deshielded, resulting in higher chemical shifts (downfield). The specific shifts can be calculated relative to a standard like tetramethylsilane (TMS).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,6-Pyridinedicarboxamide, 4-chloro- (Illustrative)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

| H3/H5 | ~8.3 - 8.5 | - | Protons on the pyridine ring adjacent to the chloro and amide groups, expected to be significantly deshielded. |

| -NH₂ | ~7.5 - 8.0 | - | Amide protons, chemical shift can be broad and is solvent-dependent. |

| C2/C6 | - | ~164 - 166 | Carbons of the carboxamide groups, highly deshielded due to the attached oxygen and nitrogen. |

| C4 | - | ~140 - 142 | Carbon atom directly bonded to the chlorine atom. |

| C3/C5 | - | ~125 - 127 | Pyridine ring carbons adjacent to the substituted positions. |

Note: Predicted shifts are approximations. Actual values depend on the solvent and specific computational method used. pdx.edu

Vibrational Frequencies : Theoretical calculations can predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. researchgate.net This allows for the assignment of specific spectral bands to the vibrational modes of the molecule's functional groups, such as the stretching and bending of bonds.

Table 3: Predicted Key Vibrational Frequencies for 2,6-Pyridinedicarboxamide, 4-chloro- (Illustrative)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| N-H Stretch (Amide) | 3300 - 3500 | Asymmetric and symmetric stretching of the amide N-H bonds. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Stretching of the C-H bonds on the pyridine ring. |

| C=O Stretch (Amide I) | 1670 - 1700 | Carbonyl group stretching, a strong and characteristic IR absorption. |

| N-H Bend (Amide II) | 1590 - 1620 | In-plane bending of the N-H bond coupled with C-N stretching. |

| C=C/C=N Stretch (Ring) | 1400 - 1600 | Aromatic ring stretching vibrations. |

| C-Cl Stretch | 700 - 850 | Stretching vibration of the carbon-chlorine bond. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netchemrxiv.org The MEP map illustrates regions of negative electrostatic potential (electron-rich, typically colored in red and yellow) and positive electrostatic potential (electron-poor, colored in blue).

For 2,6-Pyridinedicarboxamide, 4-chloro-, the MEP surface would show:

Negative Regions : Concentrated around the highly electronegative oxygen atoms of the carbonyl groups and the nitrogen atom of the pyridine ring. These sites are susceptible to electrophilic attack and are potential hydrogen bond acceptors. researchgate.net

Positive Regions : Located around the amide hydrogen atoms (-NH₂), making them the most likely sites for nucleophilic attack and hydrogen bond donation.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govnih.gov

A small HOMO-LUMO gap indicates that a molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. nih.govsemanticscholar.org For 2,6-Pyridinedicarboxamide, 4-chloro-, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, while the LUMO may be distributed over the electron-withdrawing carboxamide groups. The presence of the chlorine atom will also influence the energies of these orbitals.

Table 4: Predicted Frontier Orbital Energies for 2,6-Pyridinedicarboxamide, 4-chloro- (Illustrative)

| Parameter | Predicted Value (eV) | Significance |

| HOMO Energy | -6.5 to -7.5 | Represents the ability to donate an electron. |

| LUMO Energy | -1.0 to -2.0 | Represents the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 | Indicates chemical reactivity and stability; a larger gap implies greater stability. |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

While DFT calculations provide a static picture of the molecule at its lowest energy state, Molecular Dynamics (MD) simulations can model the molecule's behavior over time at a given temperature. MD simulations are particularly useful for exploring the conformational flexibility of the two carboxamide side chains in 2,6-Pyridinedicarboxamide, 4-chloro-. researchgate.net These simulations can reveal the different rotational conformations (rotamers), the energetic barriers between them, and their relative populations. By simulating the molecule in a solvent like water, one can also study its dynamic interactions with the surrounding environment, including the formation and breaking of hydrogen bonds.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological interactions. nih.gov For a molecule like 2,6-Pyridinedicarboxamide, 4-chloro-, various molecular descriptors can be calculated using DFT. These descriptors, which quantify electronic properties (e.g., dipole moment, orbital energies), steric properties (e.g., molecular volume), and hydrophobicity (e.g., logP), can be used in a QSAR model. Such a model could predict the binding affinity of related compounds to a biological target based on how substitutions (like the 4-chloro group) alter these physicochemical parameters. nih.gov

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein or nucleic acid. nih.govmdpi.comnih.gov This technique is used to understand the molecular interactions that stabilize the ligand-receptor complex. For 2,6-Pyridinedicarboxamide, 4-chloro-, a docking study would analyze how its functional groups interact with the active site of a hypothetical target.

Table 5: Potential Molecular Interactions of 2,6-Pyridinedicarboxamide, 4-chloro- in a Receptor Binding Site

| Interaction Type | Functional Group Involved | Potential Role in Binding |

| Hydrogen Bond Donor | Amide (-NH₂) groups | Can form strong, directional interactions with acceptor residues (e.g., Asp, Glu, backbone carbonyls). |

| Hydrogen Bond Acceptor | Carbonyl (-C=O) oxygens, Pyridine nitrogen | Can accept hydrogen bonds from donor residues (e.g., Arg, Lys, Ser, backbone amides). |

| Halogen Bond | 4-Chloro group | The chlorine atom can act as an electrophilic region (sigma-hole) to interact with a nucleophilic site on the receptor. |

| π-π Stacking | Pyridine ring | Can engage in stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. |

The docking results would provide a detailed, atom-level understanding of the binding mechanism, focusing on the specific intermolecular forces at play. tubitak.gov.trlew.ro

Predictive Modeling of Chemical Reactivity and Selectivity

The prediction of chemical reactivity and selectivity is a cornerstone of computational chemistry, enabling the rational design of synthetic routes and the anticipation of a molecule's behavior in various chemical environments. Key approaches in this area include the analysis of the molecule's electronic structure, such as its frontier molecular orbitals (FMOs) and electrostatic potential (ESP) map.

Frontier Molecular Orbital (FMO) Theory: FMO theory is a fundamental concept used to predict the reactivity of molecules. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is indicative of a molecule's ability to donate electrons (nucleophilicity), while the LUMO reflects its capacity to accept electrons (electrophilicity). youtube.compku.edu.cn For a molecule like 2,6-Pyridinedicarboxamide, 4-chloro-, FMO analysis can help identify the most probable sites for electrophilic and nucleophilic attack.

In related studies on chloropyridines and chlorodiazines, FMO analysis has been successfully employed to correlate the calculated energies and distributions of LUMOs with the observed reactivity in nucleophilic substitution reactions. wuxibiology.com For halogenated heterocyclic compounds, the position of the LUMO lobe on the carbon-halogen bond is a key indicator of susceptibility to nucleophilic attack. wuxibiology.com In the case of 2,6-Pyridinedicarboxamide, 4-chloro-, the electron-withdrawing nature of the chlorine atom and the pyridine ring would significantly influence the energy and localization of the LUMO, making the carbon atom attached to the chlorine a likely site for nucleophilic substitution.

Electrostatic Potential (ESP) Maps: ESP maps provide a visual representation of the charge distribution on a molecule's surface. libretexts.orgdeeporigin.comucla.edu Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. ucla.eduwuxiapptec.com For 2,6-Pyridinedicarboxamide, 4-chloro-, an ESP map would likely show a negative potential around the oxygen atoms of the amide groups and a positive potential near the hydrogen atoms of the amide groups and the carbon atom bonded to the chlorine. This information is invaluable for predicting intermolecular interactions, such as hydrogen bonding, and the regioselectivity of reactions. wuxiapptec.com

Modern approaches to reactivity prediction also leverage machine learning models, which can be trained on large datasets of chemical reactions to predict outcomes for new substrates. nih.govresearchgate.netnih.gov These models can utilize descriptors derived from quantum mechanics and cheminformatics to make accurate predictions even in the absence of extensive experimental data. nih.gov

Elucidation of Binding Modes and Interactions at a Molecular Level

Understanding how a molecule binds to a receptor or participates in supramolecular assemblies is critical for its application in areas such as drug design and materials science. Molecular modeling techniques, including molecular docking and molecular dynamics (MD) simulations, are instrumental in elucidating these interactions at a molecular level.

While specific binding studies for 2,6-Pyridinedicarboxamide, 4-chloro- are not widely reported, its structural motif has been incorporated into more complex molecular systems where its interactions have been computationally investigated. A notable example is its use as a component of a macrocycle in a rotaxane-based molecular muscle. In this system, molecular modeling of the solid-state rotaxane revealed the existence of two nearly degenerate energy surfaces. The study calculated a relatively low activation energy for switching between these two states, providing insight into the dynamic behavior of the molecule within the assembly.

| System | Computational Method | Finding | Value |

|---|---|---|---|

| Rotaxane with 4-chloro-2,6-pyridinedicarboxamide macrocycle | Molecular Modelling | Activation energy for switching between two degenerate surfaces | 200.4 kJ mol-1 |

This example underscores the power of computational methods to unravel the subtle energetic landscapes that govern molecular recognition and function. Such studies provide a detailed picture of non-covalent interactions, such as hydrogen bonds, π-stacking, and halogen bonds, which are crucial for the stability and function of molecular complexes.

Force Field Development and Parameterization for Modeling Derivatives

Molecular dynamics simulations and other classical modeling techniques rely on force fields to describe the potential energy of a system as a function of its atomic coordinates. A force field is a set of parameters that define the energy terms for bonded (bond stretching, angle bending, dihedral torsions) and non-bonded (van der Waals and electrostatic) interactions. nih.gov For novel molecules like derivatives of 2,6-Pyridinedicarboxamide, 4-chloro-, accurate force field parameters are often not available in standard force fields such as AMBER, CHARMM, or OPLS. gromacs.orggromacs.orgcsulb.edu

The development of accurate force field parameters for a new molecule is a meticulous process that typically involves:

Quantum Mechanical (QM) Calculations: High-level QM calculations are performed on the molecule or its fragments to obtain data on its geometry, vibrational frequencies, and conformational energy profiles. researchgate.net

Parameter Fitting: The force field parameters are then optimized to reproduce the QM target data. This often involves fitting bonded parameters (bond lengths, angles, and dihedral terms) to QM-calculated geometries and rotational energy barriers. Non-bonded parameters, particularly partial atomic charges, are typically derived to reproduce the QM electrostatic potential. nih.govfrontiersin.org

Validation: The newly developed parameters are validated by comparing the results of molecular simulations with experimental data, such as liquid densities, heats of vaporization, or conformational preferences in solution. nih.govresearchgate.net

For derivatives of 2,6-Pyridinedicarboxamide, 4-chloro-, the parameterization process would need to accurately capture the electronic effects of the chloro-substituent on the pyridine ring and the conformational flexibility of the dicarboxamide side chains. The development of such parameters is crucial for conducting reliable MD simulations to study the behavior of these molecules in complex environments, such as in solution or bound to a biological target. Several toolkits and methodologies have been developed to facilitate the parameterization of small molecules for widely used force fields. researchgate.net For instance, the CHARMM General Force Field (CGenFF) provides a framework for generating parameters for drug-like molecules that are compatible with the CHARMM biomolecular force fields. nih.govnih.gov Similarly, the Generalized Amber Force Field (GAFF) is designed for small organic molecules to be used with the AMBER force fields. gromacs.orggromacs.org

Biological Interactions and Mechanistic Studies Molecular Level Focus

Molecular Mechanism of Interaction with Biological Targets